

Finrozole (MPV-2213ad): A Technical Overview of a Novel Aromatase Inhibitor

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Compound of Interest

Compound Name: *Finrozole*

Cat. No.: *B1672675*

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Introduction

Finrozole, also known as MPV-2213ad, is a nonsteroidal, competitive, and selective inhibitor of the enzyme aromatase (cytochrome P450 19A1).^{[1][2][3]} Aromatase is the key enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. By inhibiting this enzyme, **Finrozole** effectively reduces circulating estrogen levels. This mechanism of action has positioned it for investigation in hormone-dependent conditions. While initially explored for potential application in treating urinary symptoms in men, it has also been studied for its effects on reproductive hormones.^{[2][3]}

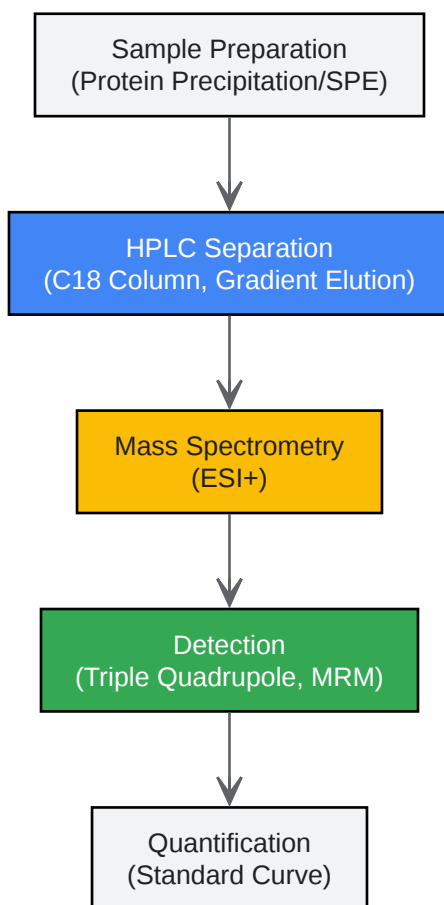
Chemical Properties

- IUPAC Name: 4-[(1R,2S)-3-(4-Fluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]benzonitrile^[4]
- CAS Number: 160146-17-8^[4]
- Molecular Formula: C₁₈H₁₅FN₄O^[5]

- Molecular Weight: 322.34 g/mol [5]

Mechanism of Action and Signaling Pathway

Finrozole exerts its pharmacological effect by competitively binding to the heme group of the aromatase enzyme, thereby blocking the conversion of androstenedione and testosterone to estrone and estradiol, respectively.[1][2] This reduction in estrogen synthesis leads to a decrease in circulating estrogen levels. The subsequent decrease in estrogen-mediated negative feedback on the hypothalamic-pituitary-gonadal axis results in an increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6]



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References

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